molecular formula C15H20ClN3O2.HCl B019045 Zacopride hydrochloride CAS No. 101303-98-4

Zacopride hydrochloride

Cat. No. B019045
CAS RN: 101303-98-4
M. Wt: 346.2 g/mol
InChI Key: ITXVOUSORXSTQH-UHFFFAOYSA-N
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Description

Zacopride hydrochloride is a compound known for its selective antagonism at serotonin type 3 (5-HT3) receptors. These receptors are found in brain areas that receive mesolimbic dopamine input, which has implications for its effects on behavior and potential therapeutic uses. Zacopride has been studied for its pharmacological properties, including effects on locomotor behavior and dopamine levels in the brain, as well as for its potential in treating conditions like schizophrenia and anxiety without the side effects associated with conventional drugs (Newcomer et al., 1992).

Synthesis Analysis

Although specific details on the synthesis of this compound are not provided in the selected abstracts, research on related compounds, such as the synthesis of radiolabeled Zacopride for receptor binding studies, suggests a complex synthetic pathway involving steps like direct iodination and coupling reactions to produce specific isotopic labels (Ponchant et al., 1991).

Molecular Structure Analysis

The molecular structure of this compound, being a substituted benzamide derivative, plays a crucial role in its affinity and selectivity towards 5-HT3 receptors. The presence of specific functional groups and its stereochemistry significantly influence its pharmacological activity, as demonstrated by studies comparing the effects of Zacopride's enantiomers on receptor binding and behavioral outcomes (Pinkus et al., 1990).

Scientific Research Applications

  • Anxiety and Social Interaction : Zacopride acts as a 5HT3 receptor antagonist, enhancing exploratory behavior and social interaction in rodent and primate models of anxiety. It is significantly more potent than diazepam in this regard (Costall et al., 1988).

  • Alcohol Consumption : It has been found to effectively reduce voluntary ethanol consumption in rats, suggesting potential as a treatment for alcohol dependence (Knapp & Pohorecky, 1992).

  • 5-HT3 Receptor Antagonist Effects : Both the R(+) and S(-) isomers of zacopride are potent 5-HT3 receptor antagonists, with the S(-)-isomer showing more potent effects on hyperactivity and the R(+)-isomer influencing social interaction and reducing aversive behavior (Barnes et al., 1990).

  • Radiation Sickness : Zacopride effectively inhibits radiation-induced symptoms like retching, vomiting, and suppression of gastric emptying in rhesus monkeys (Dubois et al., 1988).

  • Brain 5HT3 Receptors : [3H]zacopride selectively labels high-affinity 5HT3 recognition sites in the human amygdala and hippocampus, indicating the potential of 5HT3 receptor antagonists to modify serotonin function in the human brain (Barnes et al., 1989).

  • Schizophrenia Treatment : Zacopride hydrochloride shows potential for treating schizophrenia without the side effects associated with conventional neuroleptic drugs (Newcomer et al., 1992).

  • Cocaine Addiction : It effectively suppresses cocaine-induced locomotor activity in rats by attenuating increases in extracellular dopamine levels (Mcneish et al., 1993).

  • Cardiac Remodeling : Zacopride, as an IK1 channel agonist, reduces post-heart attack cardiac remodeling by suppressing mTOR-p70S6 kinase signaling (Liu et al., 2014).

  • ACTH and Cortisol Secretion : It does not affect ACTH or cortisol secretion in healthy men but increases aldosterone levels, suggesting serotonin-evoked stimulation of ACTH secretion is not mediated through serotonin4 receptors (Lefebvre et al., 1996).

  • 5HT3 Receptor Studies : Zacopride's potency as a 5HT3 receptor antagonist has been compared with ICS 205-930, another potent antagonist (Smith et al., 1988). Additionally, 5-[125I]-iodo-zacopride, a radioiodinated derivative of zacopride, has been synthesized for studying 5-HT3 receptor binding sites with high yield and radioactive purity (Ponchant et al., 1991).

  • Cardiomyocyte Research : Zacopride selectively activates the Kir2.1 channel in rat cardiomyocytes through a PKA-dependent pathway, suppressing ventricular arrhythmias without affecting atrial arrhythmias (Zhang et al., 2013).

  • Emetic Activity : Its emetic activity in ferrets is blocked by 5-HT3 receptor antagonists, similar to the effects of cisplatin (Sancilio et al., 1990).

Mechanism of Action

Target of Action

Zacopride hydrochloride is a potent antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor . These receptors are part of the serotonin system, which plays a crucial role in various physiological processes.

Mode of Action

As an antagonist of the 5-HT3 receptor, this compound binds to these receptors, preventing serotonin from exerting its effect . On the other hand, as an agonist of the 5-HT4 receptor, it mimics the action of serotonin, triggering a response .

Biochemical Pathways

This compound’s interaction with the 5-HT3 and 5-HT4 receptors influences several biochemical pathways. For instance, it has been found to significantly increase aldosterone levels in human subjects, thought to be achieved by stimulating the 5-HT4 receptors on the adrenal glands . This compound also affects the serotoninergic synapse pathway .

Pharmacokinetics

Its systemic administration in vivo has been reported to have antiemetic and anxiolytic effects , suggesting good bioavailability.

Result of Action

This compound’s action results in various molecular and cellular effects. It has anxiolytic and nootropic effects in animal models . It also has pro-respiratory effects, reducing sleep apnea, and reversing opioid-induced respiratory depression in animal studies . Furthermore, it has been found to stimulate aldosterone secretion when applied to human adrenal glands in vitro .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been speculated to be useful as an antiarrhythmic agent in the human ventricle by inhibiting cardiac potassium channels . .

Biochemical Analysis

Biochemical Properties

Zacopride hydrochloride interacts with the 5-HT3 and 5-HT4 receptors, with Ki values of 0.38 and 373 nM respectively . The nature of these interactions involves this compound acting as an antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor .

Cellular Effects

This compound influences cell function by interacting with the 5-HT3 and 5-HT4 receptors. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with the 5-HT3 and 5-HT4 receptors. As an antagonist at the 5-HT3 receptor, it prevents the action of serotonin at this receptor. As an agonist at the 5-HT4 receptor, it mimics the action of serotonin .

Metabolic Pathways

This compound is involved in the serotonin pathway due to its interactions with the 5-HT3 and 5-HT4 receptors

properties

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXVOUSORXSTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045686
Record name Zacopride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101303-98-4, 99617-34-2
Record name Zacopride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zacopride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZACOPRIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Zacopride hydrochloride impact the diving bradycardia response?

A1: this compound, a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor, has been shown to attenuate the progressive potentiation of the diving bradycardia in experimental settings [, ]. This suggests that 5-HT3 receptors in the nucleus tractus solitarii (NTS) play a crucial role in the enhancement of this response, particularly when the trigeminal ethmoidal nerve (EN5) and peripheral chemoreceptors are stimulated simultaneously [, ].

Q2: What is the significance of studying the effects of this compound on the diving response?

A2: Investigating the effects of this compound on the diving response provides valuable insights into the complex neuronal mechanisms that govern this physiological phenomenon []. By manipulating the activity of 5-HT3 receptors, researchers can better understand the role of specific neurotransmitters and brain regions in mediating the cardiorespiratory adaptations observed during diving [, ]. This knowledge can contribute to broader research on autonomic nervous system regulation and potential therapeutic targets for conditions involving cardiorespiratory dysfunction.

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